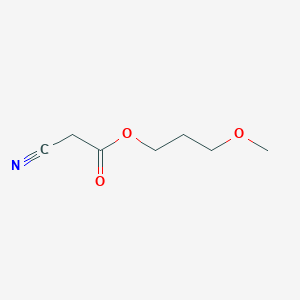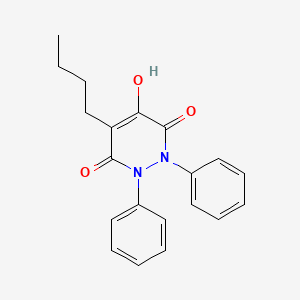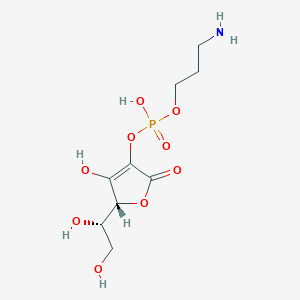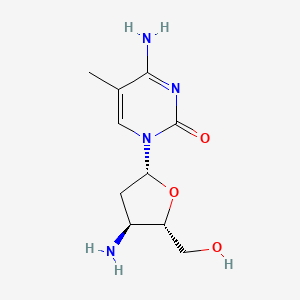
3'-Amino-2',3'-dideoxy-5-methylcytidine
Descripción general
Descripción
3'-Amino-2',3'-dideoxy-5-methylcytidine is a useful research compound. Its molecular formula is C10H16N4O3 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
3'-Amino-2',3'-dideoxy-5-methylcytidine and its derivatives have been extensively studied for their antiviral properties. Studies have found these compounds to be effective against various viruses, including HIV-1 and HIV-2. For instance, N4-phenylamino and N4-dimethylamino analogues of 3'-azido-2',3'-dideoxy-5-methylcytidine have demonstrated significant anti-HIV activity, comparable to AZT (Loakes et al., 1995)(Loakes et al., 1995).
Antineoplastic Activity
Several analogues of this compound have also been synthesized and evaluated for their antineoplastic (anti-cancer) activity. These include compounds like 3'-amino-2',3'-dideoxycytidine, which showed potent cytotoxic activity against neoplastic cells like L1210 and S-180 in vitro, and also exhibited antitumor activity in animal models (Lin et al., 1983)(Lin & Mancini, 1983).
Inhibition of Viral DNA Polymerase
Another significant application of these compounds is in inhibiting viral DNA polymerases. Studies have shown that triphosphates of sugar-modified 5-methyldeoxycytidines, including analogs of this compound, are potent inhibitors of hepatitis B virus DNA polymerase. These compounds have displayed effective and selective inhibition of the virus with minimal effects on cellular DNA polymerases (Matthes et al., 1991)(Matthes et al., 1991).
Application in Antimycobacterial Research
In addition to their antiviral and antineoplastic activities, derivatives of this compound have shown potential in antimycobacterial research. Compounds like 5-acetylenic derivatives of 2',3'-dideoxyuridine and 3'-fluoro-2',3'-dideoxyuridine have been synthesized and found effective against various strains of Mycobacterium, including drug-resistant Mycobacterium tuberculosis (Rai et al., 2007)(Rai et al., 2007).
Impact on DNA Replicative Intermediates
The influence of this compound on DNA replicative intermediates has been another area of research. Studies have demonstrated that this compound can inhibit DNA synthesis by reducing the rate of chain elongation at the replication fork, leading to a functional blocking of 3'-ends in DNA (Williams & Mancini, 1994)(Williams & Mancini, 1994).
Propiedades
IUPAC Name |
4-amino-1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-5-3-14(10(16)13-9(5)12)8-2-6(11)7(4-15)17-8/h3,6-8,15H,2,4,11H2,1H3,(H2,12,13,16)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBUITLLHBSNAH-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20711525 | |
| Record name | 3'-Amino-2',3'-dideoxy-5-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87190-81-6 | |
| Record name | 3'-Amino-2',3'-dideoxy-5-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


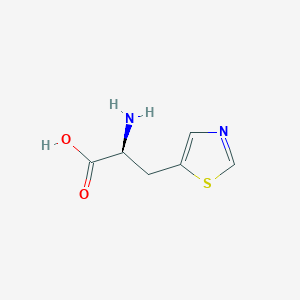
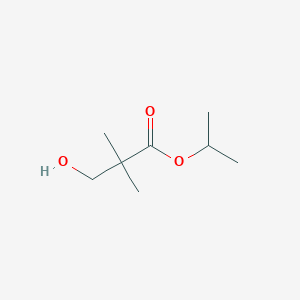
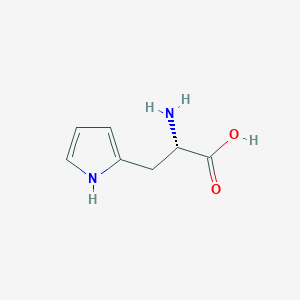

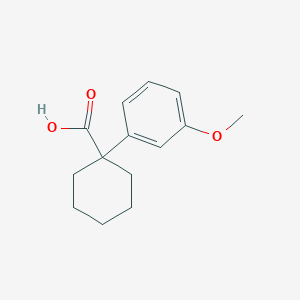
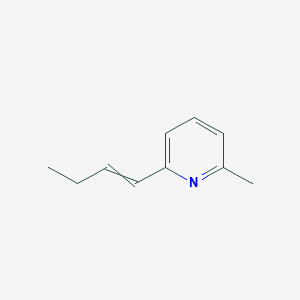
![Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate](/img/structure/B1505695.png)
![(trans-3-(4-Amino-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutyl)methanol](/img/structure/B1505696.png)
![N-[Phosphono(~13~C)methyl]glycine](/img/structure/B1505699.png)
